molecular formula C13H8Cl2O B1302698 3',4'-Dichlorobiphenyl-3-carbaldehyde CAS No. 476490-05-8

3',4'-Dichlorobiphenyl-3-carbaldehyde

Cat. No. B1302698
M. Wt: 251.1 g/mol
InChI Key: IEQLUDRWODFAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,4’-Dichlorobiphenyl-3-carbaldehyde is a chemical compound with the molecular formula C13H8Cl2O. It is a yellow powder and is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dichlorobiphenyl-3-carbaldehyde consists of two benzene rings (biphenyl) with two chlorine atoms attached at the 3’ and 4’ positions of one ring and a carbaldehyde group (-CHO) attached at the 3 position of the other ring .


Physical And Chemical Properties Analysis

3’,4’-Dichlorobiphenyl-3-carbaldehyde is a yellow powder. Its melting point is 117-118°C. More detailed physical and chemical properties are not provided in the sources retrieved.

Scientific Research Applications

Synthesis and Biological Evaluation

Recent research has focused on the synthesis and potential biological applications of compounds related to 3',4'-Dichlorobiphenyl-3-carbaldehyde. A study by Hamama et al. (2018) discusses the synthesis of quinoline ring systems and their biological evaluation, which can be relevant to understanding the applications of 3',4'-Dichlorobiphenyl-3-carbaldehyde (Hamama et al., 2018). Additionally, Ali et al. (2013) synthesized 4-arylthiophene-2-carbaldehyde compounds, revealing their antibacterial and other biological activities, which may offer insights into the potential uses of 3',4'-Dichlorobiphenyl-3-carbaldehyde (Ali et al., 2013).

Chemical Properties and Reactions

Studies on compounds similar to 3',4'-Dichlorobiphenyl-3-carbaldehyde have also focused on their chemical properties and reactions. Bairagi et al. (2009) investigated the synthesis and antimicrobial activity of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, providing useful information about the chemical behavior of related compounds (Bairagi et al., 2009).

Synthesis Techniques

Chen et al. (2014) developed a simple and eco-friendly method for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, which can be applied to the synthesis of similar compounds like 3',4'-Dichlorobiphenyl-3-carbaldehyde (Chen et al., 2014).

Anticonvulsant and Analgesic Properties

Viveka et al. (2015) explored the anticonvulsant and analgesic properties of new pyrazole analogues, starting from compounds structurally similar to 3',4'-Dichlorobiphenyl-3-carbaldehyde. This research could suggest potential medical applications (Viveka et al., 2015).

Safety And Hazards

Safety data sheets suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . It is recommended to avoid dust formation and to avoid breathing mist, gas, or vapors . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

properties

IUPAC Name

3-(3,4-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQLUDRWODFAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374193
Record name 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichlorobiphenyl-3-carbaldehyde

CAS RN

476490-05-8
Record name 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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